1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride
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Overview
Description
1-[1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methanamine hydrochloride is a synthetic compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized using photochemical [2+2] cycloaddition reactions, which involve the reaction of suitable alkenes under UV light to form the bicyclo[2.1.1]hexane structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for photochemical reactions and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted derivatives .
Scientific Research Applications
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes . The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride
- 1-[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride
Uniqueness
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for various scientific research applications.
Biological Activity
1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride, also known by its CAS number 2624131-80-0, is a compound characterized by a unique bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
The molecular formula for this compound is C6H9ClF3N0, with a molecular weight of 203.59 g/mol. Its structural representation includes a bicyclic framework that may influence its interaction with biological targets.
Property | Value |
---|---|
CAS Number | 2624131-80-0 |
Molecular Formula | C6H9ClF3N0 |
Molecular Weight | 203.59 g/mol |
Purity | 95% |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, particularly enzymes and receptors involved in key metabolic pathways. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.
Potential Targets
- Enzymatic Interactions : The compound may inhibit or modulate specific enzymes, influencing metabolic processes.
- Receptor Binding : It may act as an agonist or antagonist at certain receptors, potentially affecting neurotransmitter systems.
Biological Activity
Research into the biological activity of this compound has been limited, but preliminary studies suggest several areas of interest:
Antimicrobial Properties
Some studies indicate that compounds with similar structures exhibit antimicrobial activity. The trifluoromethyl group may enhance this property by increasing lipophilicity, allowing better membrane penetration.
Neuropharmacological Effects
Given its structural similarities to known psychoactive compounds, there is potential for this compound to affect central nervous system pathways, possibly offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Activity : A study demonstrated that bicyclic compounds can exhibit significant antimicrobial properties against various bacterial strains due to their unique structural features .
- Neuroprotective Effects : Research on similar bicyclic compounds has shown promise in reducing neurotoxicity in models of neurodegeneration, suggesting that this compound could be further explored for similar effects .
- Synthetic Applications : The compound's unique structure makes it a valuable intermediate in organic synthesis, allowing for the development of more complex molecules with potential biological activity .
Properties
Molecular Formula |
C7H11ClF3NO |
---|---|
Molecular Weight |
217.61 g/mol |
IUPAC Name |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6-1-5(2-6,3-11)4-12-6;/h1-4,11H2;1H |
InChI Key |
BMDSKZAMMHYQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
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